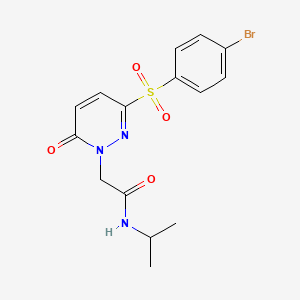

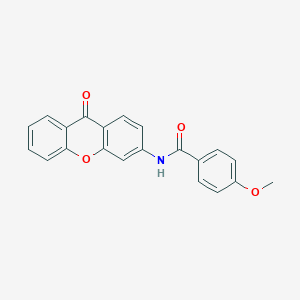

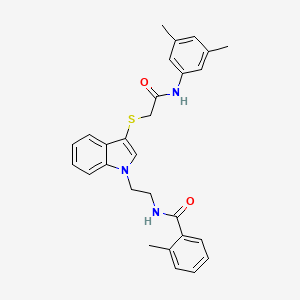

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electron Transport and Exciton Blocking in OLEDs

One significant application of 1,2,4-oxadiazole derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). For instance, m-terphenyl oxadiazole derivatives have been synthesized and utilized as electron transporters and exciton blockers in blue, green, and red phosphorescent OLEDs. These compounds have demonstrated very high efficiency and negligible roll-off, highlighting their potential to enhance OLED performance through improved electron mobility and exciton confinement (Shih et al., 2015).

Structural and Thermal Properties

Another area of application for oxadiazole derivatives involves their structural and thermal properties. The synthesis and characterization of one-dimensional polymeric complexes with ZnCl2, utilizing 1,3,4-oxadiazole compounds, have provided insights into the construction of helical chains and their stacking via π-π interactions. This research contributes to the understanding of molecular structures and their potential applications in materials science (Hou et al., 2013).

Antitubercular Activity

The antitubercular activity of condensed oxadiazole and pyrazine derivatives has been explored, indicating that these compounds exhibit promising results against Mycobacterium tuberculosis. The study highlights the role of oxadiazole derivatives in developing new antitubercular agents, offering a new avenue for combating tuberculosis with potentially lower toxicity and higher efficacy (El-Azab et al., 2018).

Antimicrobial and Cytotoxic Activities

Oxadiazole derivatives have also been investigated for their antimicrobial and cytotoxic activities. For example, novel fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs have been synthesized and tested, showing potent antibacterial and antifungal properties. This research underscores the therapeutic potential of oxadiazole derivatives in developing new antimicrobial agents (Desai et al., 2016).

Apoptosis Induction and Cancer Treatment

The capacity of 1,2,4-oxadiazole derivatives to induce apoptosis and serve as potential anticancer agents has been identified. Compounds such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have demonstrated activity against breast and colorectal cancer cell lines, offering a pathway for the development of novel cancer therapeutics (Zhang et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses .

Biochemical Pathways

The increased levels of cyclic nucleotides activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. These changes can affect a variety of cellular processes, including ion channel conductivity, gene transcription, and cell proliferation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it an effective treatment for chronic obstructive pulmonary disease (COPD), as it can help to alleviate the symptoms of this condition .

Propriétés

IUPAC Name |

(Z)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-3-pyridin-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(9-8-15-5-4-10-21-11-15)24-12-17(16-6-2-1-3-7-16)18(13-24)20-22-14-26-23-20/h1-11,14,17-18H,12-13H2/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRUVEGGRSHMML-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C=CC2=CN=CC=C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(CN1C(=O)/C=C\C2=CN=CC=C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

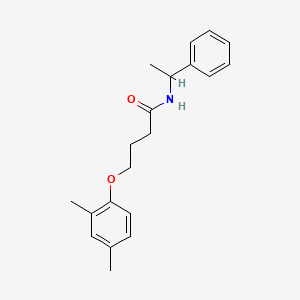

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)

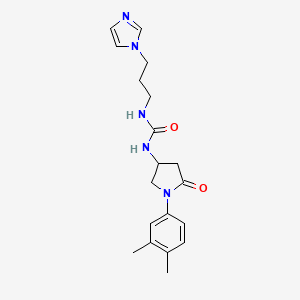

![2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2966386.png)

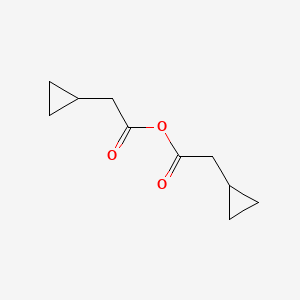

![6-isobutyl-3-{[4-(4-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966387.png)

![6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2966389.png)

![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)